molecular formula C21H24N2O4 B179180 Fmoc-D-Lys-OH CAS No. 110990-08-4

Fmoc-D-Lys-OH

Cat. No. B179180
M. Wt: 368.4 g/mol
InChI Key: YRKFMPDOFHQWPI-LJQANCHMSA-N
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Description

Fmoc-D-Lys-OH is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic . It is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS .


Synthesis Analysis

Fmoc-Lys (Dmaoc)-OH 1 was synthesized from commercially available Fmoc-Lys (Boc)-OH 2 for the preparation of Dmaoc protected peptide by Fmoc solid phase peptide synthesis (SPPS) . The Lys derivative 2 was esterified using tert-butyl trichloroacetimidate .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Lys-OH can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

Nα-Fmoc-D-lysine is an N-Fmoc-protected form of D-Lysine . D-Lysine is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro . D-Lysine also exists as polypeptide chains of poly-D-lysine, a nonspecific adhesion-promoting molecule that has the potential to be a polymeric drug carrier .


Physical And Chemical Properties Analysis

Fmoc-D-Lys-OH has a molecular weight of 368.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass is 368.17360725 g/mol . The Topological Polar Surface Area is 102 Ų .

Scientific Research Applications

Supramolecular Gels and Biomedical Applications

Fmoc-D-Lys-OH, as a functionalized amino acid, plays a crucial role in the formation of supramolecular hydrogels, widely utilized in biomedical applications due to their biocompatible and biodegradable properties. The incorporation of Fmoc-D-Lys-OH in supramolecular gels, especially when combined with colloidal and ionic silver, enhances their antimicrobial activity. These gels are characterized using various spectroscopic and microscopic techniques (Croitoriu et al., 2021).

Synthesis and Structure Characterization in Polypeptides

Fmoc-D-Lys-OH is instrumental in the synthesis and structural characterization of polypeptides. The study of these polypeptides provides insights into potential prevention and treatment methods for various diseases. Fmoc-D-Lys-OH serves as a critical component in simplifying and improving the synthetic methods of polypeptides (Zhao Yi-nan & Melanie Key, 2013).

Peptide Ligation and Solid-Phase Peptide Synthesis

In peptide synthesis, Fmoc-D-Lys-OH is used for efficient peptide ligation, particularly in solid-phase peptide synthesis. Its ability to be condensed with a peptide thioester without significant side reactions and the ease of reducing the azido group to an amino group post-condensation make it a valuable tool in this field (Katayama et al., 2008).

Novel Semisynthetic Insulin Analogs

Fmoc-D-Lys-OH is also used in the preparation of novel semisynthetic insulin analogs. The detailed synthetic protocol involving Fmoc-D-Lys-OH demonstrates its effectiveness in producing new insulin analogs with varying binding affinities to insulin receptors (Žáková et al., 2007).

Radiolabeling in Medicinal Chemistry

In medicinal chemistry, Fmoc-D-Lys-OH serves as a precursor for the synthesis of radiolabeled peptides. This application is significant in the development of diagnostic and therapeutic tools (Surfraz et al., 2007).

Antibacterial and Anti-inflammatory Applications

Fmoc-D-Lys-OH is utilized in the creation of antibacterial and anti-inflammatory materials. Its incorporation in nanoassemblies and resin-based composites showcases its potential in developing biomedical materials with antibacterial capabilities (Schnaider et al., 2019).

Safety And Hazards

Fmoc-D-Lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFMPDOFHQWPI-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317516
Record name Fmoc-D-Lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys-OH

CAS RN

110990-08-4
Record name Fmoc-D-Lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110990-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-D-Lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
U Chitgupi, JF Lovell, V Rajendiran - Molecules, 2018 - mdpi.com
… Fmoc-Lys-OH and Fmoc-d-Lys-OH.HCl were purchased from Matrix Scientific and Anaspec … Then, DMF solution containing Fmoc-d-Lys-OH.HCl (0.324 g, 0.8 mmol or Fmoc-Lys-OH (…
Number of citations: 9 www.mdpi.com
G Tong, JM Lawlor, GW Tregear… - The Journal of Organic …, 1993 - ACS Publications
… is not practical for large-scale syntheses because the product is only sparingly soluble in the solvents used for the extraction step and has a yield of 47% starting from N-Fmoc-D-Lys-OH …
Number of citations: 52 pubs.acs.org
AL Nielsen, FS Jørgensen, L Olsen… - Peptide Science …, 2010 - Wiley Online Library
To generate a library covering a relatively wide area of the chemical space, molecular descriptors, and multivariate data analysis were combined to select the building blocks required …
Number of citations: 7 onlinelibrary.wiley.com
F Novelli, A Strofaldi, S De Santis, A Del Giudice… - Langmuir, 2020 - ACS Publications
Amphipathic peptides are attractive building blocks for the preparation of self-assembling, bio-inspired, and stimuli responsive nanomaterials with pharmaceutical interest. The …
Number of citations: 12 pubs.acs.org
C DeNyse - 2023 - search.proquest.com
Breast cancer (BrCa) is a pressing health concern, necessitating the development of effective imaging and therapeutic agents. To address this need, we designed and synthesized …
Number of citations: 2 search.proquest.com
HI Farah, U Supratman, AT Hidayat… - …, 2022 - Wiley Online Library
Cyclodepsipeptide are a class of natural cyclic peptides that have a wide range of biological activities, hence the potential to be developed as new drug candidates. Cyclodpesipeptides …
F Novelli, A Strofaldi, S De Santis, A Del Giudice… - LANGMUIR, 2020 - iris.uniroma1.it
… Fmoc-D-Ser-OH, Fmoc-D-Lys-OH and FmocGly-OH amino acids were from Bachem. Lauric acid was from Merck. Deuterated solvents for NMR spectroscopy were from Aldrich. …
Number of citations: 2 iris.uniroma1.it
BL Zerfas - 2017 - search.proquest.com
As the threat of microbial resistance to antibiotics grows, we must turn in new directions to find new drugs effective against resistant infections. Antimicrobial peptides (AMPs) and host-…
Number of citations: 1 search.proquest.com
S Rundell - 2021 - rave.ohiolink.edu
Our lab has utilized bPNAs and small molecules to bind with DNA or RNA and have shown the versatility of melamine-based moieties, though the detailed structural characterization of …
Number of citations: 0 rave.ohiolink.edu
M Fontanillo, M Trebacz, CD Reinkemeier… - Bioorganic & medicinal …, 2022 - Elsevier
PP1 is a major phosphoserine/threonine-specific phosphatase that is involved in diseases such as heart insufficiency and diabetes. PP1-disrupting peptides (PDPs) are selective …
Number of citations: 4 www.sciencedirect.com

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